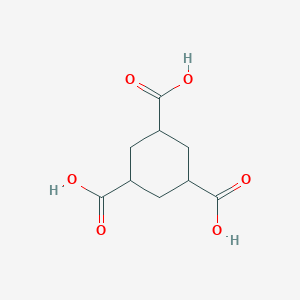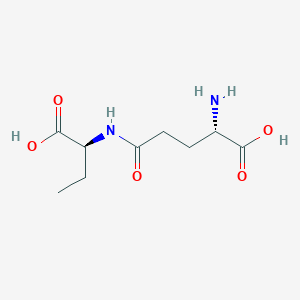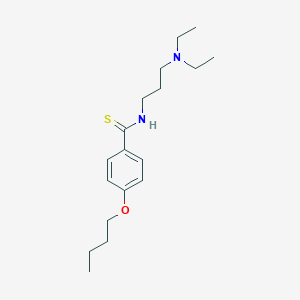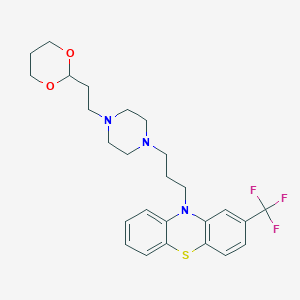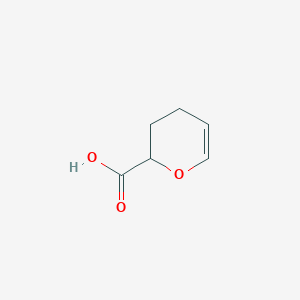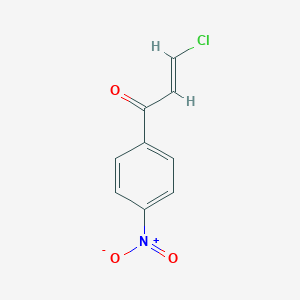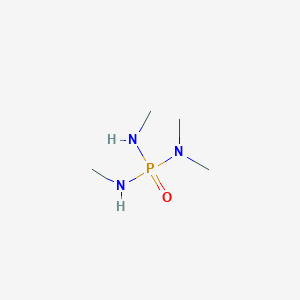
N,N,N',N''-Tetramethylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N',N''-Tetramethylphosphoric triamide (TMP) is a chemical compound that has been widely used in scientific research. It is a polar, aprotic solvent that is commonly used as a reaction medium for a variety of chemical reactions. TMP is a colorless, odorless liquid that is soluble in water, ethanol, and many other organic solvents. It is a versatile compound that has been used in a wide range of applications, including as a solvent, a reagent, and a reaction medium.
Mecanismo De Acción
The mechanism of action of N,N,N',N''-Tetramethylphosphoric triamide is not fully understood. It is believed to act as a polar, aprotic solvent that can stabilize reactive intermediates and facilitate chemical reactions. N,N,N',N''-Tetramethylphosphoric triamide has also been shown to form complexes with metal ions, which can affect the reactivity and selectivity of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
N,N,N',N''-Tetramethylphosphoric triamide has been shown to have low toxicity and is generally considered to be safe for use in scientific research. However, it has been shown to have some biochemical and physiological effects. N,N,N',N''-Tetramethylphosphoric triamide has been shown to affect the activity of certain enzymes, including acetylcholinesterase and cholinesterase. It has also been shown to affect the permeability of cell membranes and to have some antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,N',N''-Tetramethylphosphoric triamide has several advantages for use in scientific research. It is a polar, aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also relatively inert and does not react with many common reagents. However, N,N,N',N''-Tetramethylphosphoric triamide also has some limitations. It is highly hygroscopic and can absorb water from the atmosphere, which can affect the outcome of some reactions. It is also relatively expensive and can be difficult to handle due to its high reactivity with water.
Direcciones Futuras
There are several potential future directions for research involving N,N,N',N''-Tetramethylphosphoric triamide. One area of interest is the development of new synthetic methods for N,N,N',N''-Tetramethylphosphoric triamide that are more efficient and cost-effective. Another area of interest is the use of N,N,N',N''-Tetramethylphosphoric triamide as a reaction medium for the synthesis of new materials, such as metal-organic frameworks and porous polymers. Additionally, the potential biomedical applications of N,N,N',N''-Tetramethylphosphoric triamide, such as drug delivery and tissue engineering, are an area of active research.
Métodos De Síntesis
N,N,N',N''-Tetramethylphosphoric triamide is commonly synthesized by the reaction of phosphorus pentoxide with dimethylamine in the presence of a catalyst. The reaction produces N,N,N',N''-Tetramethylphosphoric triamide and water as byproducts. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products. The purity of the resulting N,N,N',N''-Tetramethylphosphoric triamide can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
N,N,N',N''-Tetramethylphosphoric triamide has been used in a wide range of scientific research applications. It is commonly used as a solvent for a variety of chemical reactions, including peptide synthesis, polymerization, and organometallic reactions. N,N,N',N''-Tetramethylphosphoric triamide has also been used as a reagent in the synthesis of phosphazene polymers, which have potential applications in drug delivery and tissue engineering.
Propiedades
Número CAS |
16853-36-4 |
|---|---|
Nombre del producto |
N,N,N',N''-Tetramethylphosphoric triamide |
Fórmula molecular |
C4H14N3OP |
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
N-[dimethylamino(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C4H14N3OP/c1-5-9(8,6-2)7(3)4/h1-4H3,(H2,5,6,8) |
Clave InChI |
IQICYUQNNRAIMZ-UHFFFAOYSA-N |
SMILES |
CNP(=O)(NC)N(C)C |
SMILES canónico |
CNP(=O)(NC)N(C)C |
Otros números CAS |
16853-36-4 |
Sinónimos |
N-(dimethylamino-methylamino-phosphoryl)methanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



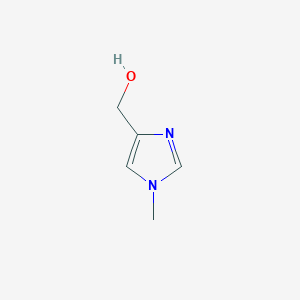

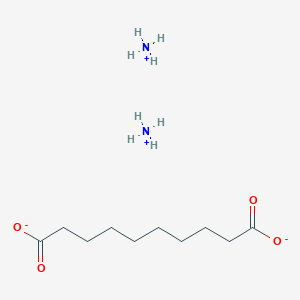
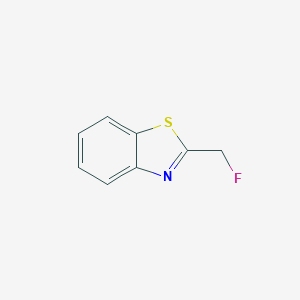
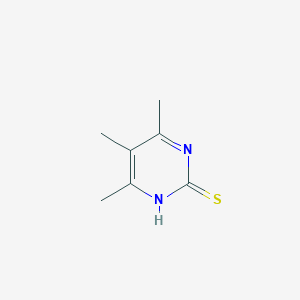
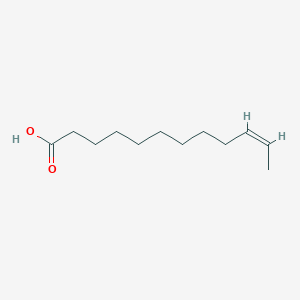
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
